molecular formula C13H10N2O2 B8282585 6-(3-Hydroxymethyl-phenoxy)-nicotinonitrile

6-(3-Hydroxymethyl-phenoxy)-nicotinonitrile

Cat. No. B8282585
M. Wt: 226.23 g/mol
InChI Key: MYDHRVUZZPOITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Hydroxymethyl-phenoxy)-nicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Hydroxymethyl-phenoxy)-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Hydroxymethyl-phenoxy)-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

6-[3-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O2/c14-7-11-4-5-13(15-8-11)17-12-3-1-2-10(6-12)9-16/h1-6,8,16H,9H2

InChI Key

MYDHRVUZZPOITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 3-hydroxybenzyl alcohol (0.99 g, 7.94 mmol) and potassium carbonate (1.50 g, 10.83 mmol) to 6-chloronicotinitrile (1.00 g, 7.22 mmol) in dimethylacetamide (25 mL) and stir. Heat to 100° C. for 4 hrs. Let cool to ambient temperature and pour into water (100 mL). Extract with diethyl ether (3×100 mL). Combine the organic layers and wash with 1N NaOH (2×50 mL) and dry over magnesium sulfate. Filter and concentrate under reduced pressure to give the product (1.63 g, 99%): 1H NMR (CDCl3) 8.49 (d, J=2.2 Hz, 1H), 7.95 (dd, J=2.2 Hz, 8.7 Hz, 1H), 7.47 (t, J=7.9 Hz, 1H), 7.29 (s, 1H), 7.21 (s, 1H), 7.10 (d, J=8.2 Hz, 1H), 7.06 (d, J=8.7 Hz, 1H), 4.77 (s, 2H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

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